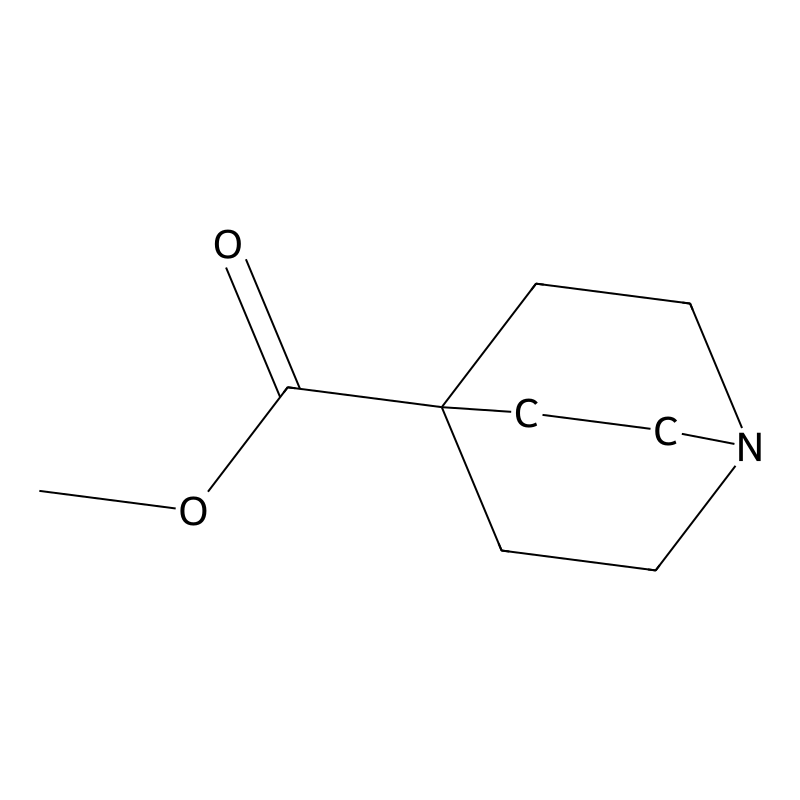

Methyl quinuclidine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

MQC has been synthesized using various methods, including the reaction of quinuclidine-4-carboxylic acid with methanol and sulfuric acid as a catalyst []. Its structure has been confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) [].

Potential Applications:

While research on MQC is limited, it has been explored in several scientific research areas, including:

- Acetylcholinesterase (AChE) Inhibitors: AChE inhibitors are a class of drugs used to treat Alzheimer's disease and other neurodegenerative disorders. MQC has been investigated for its potential AChE inhibitory activity due to its structural similarity to known AChE inhibitors []. However, further research is needed to determine its efficacy and safety profile.

- Antimicrobial Activity: Some studies have explored the potential antimicrobial activity of MQC against various bacteria and fungi []. However, the results are inconclusive and further research is needed to validate its potential as an antimicrobial agent.

- Organic Synthesis: MQC has been used as a building block in the synthesis of more complex organic molecules []. This suggests its potential utility in the development of new drugs and other functional materials.

Methyl quinuclidine-4-carboxylate is a chemical compound characterized by its unique bicyclic structure derived from quinuclidine. Its molecular formula is C₉H₁₅NO₂, and it is typically encountered as a low-melting solid with a melting point of 48-49°C and a boiling point of 214°C . The compound features a carboxylate functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Methyl quinuclidine-4-carboxylate can undergo various chemical transformations:

- Hydrolysis: The ester group can be hydrolyzed to yield quinuclidine-4-carboxylic acid, which is an important transformation for further functionalization.

- Reduction: The ester can also be reduced to form the corresponding alcohol, expanding its utility in synthetic pathways.

- Decarboxylation: Under certain conditions, it may participate in decarboxylation reactions, leading to the formation of other quinuclidine derivatives.

The synthesis of methyl quinuclidine-4-carboxylate can be achieved through several methods:

- Direct Esterification: Reacting quinuclidine-4-carboxylic acid with methanol in the presence of an acid catalyst can yield the ester.

- Transesterification: This method involves exchanging the alkoxy group of an ester with methanol to form methyl quinuclidine-4-carboxylate.

- Cyclization Reactions: Utilizing precursors such as 1-methyl-4-cyanopiperidine can lead to the formation of the compound through cyclization processes under specific conditions .

Methyl quinuclidine-4-carboxylate has several applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Ligands in Coordination Chemistry: Its nitrogen-containing structure allows it to function as a ligand in coordination complexes.

- Research Tool: Its unique properties make it useful for studying reaction mechanisms and biological interactions related to quinuclidine derivatives.

Interaction studies involving methyl quinuclidine-4-carboxylate focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with receptors involved in neurotransmission, although specific binding studies are necessary to elucidate these interactions fully. The compound's ability to modify receptor activity could provide insights into its pharmacological potential and guide further drug development efforts.

Methyl quinuclidine-4-carboxylate shares structural similarities with several other compounds, which enhances its relevance in medicinal chemistry. Below are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Quinuclidine | Bicyclic amine | Basic nitrogen atom; used in various drugs |

| Quinuclidine-4-carboxylic acid | Carboxylic acid derivative of quinuclidine | Direct precursor for methyl quinuclidine-4-carboxylate |

| 1-Methylpiperidine | Saturated nitrogen heterocycle | Less rigid structure; different reactivity |

| 3-Hydroxyquinuclidines | Hydroxylated derivatives | Potentially different biological activities |

Methyl quinuclidine-4-carboxylate is unique due to its specific ester functionality combined with the bicyclic structure, which influences its reactivity and biological properties compared to these similar compounds. Its applications as an intermediate in drug synthesis further distinguish it within this group.

The development of quinuclidine chemistry has a rich history dating back to significant contributions by various research groups, including the Soviet School of Chemists founded by M.V. Rubtsov. Their extensive work on quinuclidine derivatives established fundamental understanding of these compounds' chemical behavior and biological potential. Quinuclidine itself (1-azabicyclo[2.2.2]octane) serves as the parent structure for a diverse family of compounds with wide-ranging applications.

Methyl quinuclidine-4-carboxylate emerged as an important derivative through systematic exploration of quinuclidine functionalization at various positions. The compound's development paralleled growing interest in nitrogen-containing bicyclic structures as pharmacophores in drug design, with researchers recognizing the unique spatial arrangement of functional groups within the constrained quinuclidine scaffold.

Position within the Quinuclidine Derivative Classification System

Methyl quinuclidine-4-carboxylate belongs to the broader family of quinuclidine derivatives, which includes various analogs differentiated by substitution patterns and functional groups. The quinuclidine core represents a bridged heterocyclic system containing a nitrogen atom at one bridgehead position. This distinctive structure creates a rigid three-dimensional framework that differs significantly from more flexible heterocycles.

Within this classification system, methyl quinuclidine-4-carboxylate is specifically characterized by:

- A carboxylate functionality at the 4-position of the quinuclidine skeleton

- A methyl ester group attached to the carboxylate moiety

- The maintenance of the basic nitrogen atom within the bicyclic ring system

This structural arrangement distinguishes it from related compounds such as methyl quinuclidine-3-carboxylate (with the carboxylate at position 3) and other functionalized quinuclidines. The compound exists in multiple forms, including its free base (CAS: 51069-26-2) and hydrochloride salt (CAS: 102872-28-6).

Research Significance and Scientific Applications Overview

Methyl quinuclidine-4-carboxylate holds significant research value across multiple scientific domains. Its unique structure makes it valuable as:

- A synthetic intermediate in the preparation of more complex molecules

- A building block for pharmaceutical development

- A model compound for studying structure-activity relationships in nitrogen-containing bicyclic systems

- A precursor for developing compounds with potential antimuscarinic properties

The compound's significance is enhanced by the general importance of quinuclidine derivatives in medicinal chemistry. Many quinuclidine-containing compounds exhibit biological activities related to muscarinic receptor systems, with applications in treating conditions like overactive bladder, respiratory disorders, and neurological diseases. This positions methyl quinuclidine-4-carboxylate as a potentially valuable scaffold for drug discovery efforts.

Classical Synthetic Routes and Reaction Mechanisms

The synthesis of methyl quinuclidine-4-carboxylate employs several well-established classical methodologies, each characterized by distinct mechanistic pathways and synthetic advantages .

Direct Esterification Approach

The most widely recognized method involves the direct esterification of quinuclidine-4-carboxylic acid with methanol under acidic conditions . This Fischer esterification follows a well-characterized mechanism where the carboxylic acid reacts with methanol in the presence of sulfuric acid catalyst. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the desired ester [3].

| Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Direct Esterification | Quinuclidine-4-carboxylic acid + Methanol | H₂SO₄ (1-5 mol%) | 78-85 | 6-12 | 60-88 |

| Nucleophilic Substitution | Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate | LDA in THF | -78 | 2-4 | 42-75 |

| Cyclization from Piperidine | Ethyl piperidine-4-carboxylate + Ethyl 2-chloroacetate | K₂CO₃ | 20-60 | 8-24 | 50-70 |

Nucleophilic Substitution Pathways

Alternative synthetic routes leverage nucleophilic substitution to construct the quinuclidine core while introducing the ester moiety . One approach involves the alkylation of piperidine derivatives followed by cyclization. The stepwise synthesis begins with ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, which undergoes treatment with lithium diisopropylamide in tetrahydrofuran at sub-zero temperatures . This methodology requires precise temperature control to prevent side reactions such as ester hydrolysis.

Dieckmann Cyclization Strategy

The Dieckmann cyclization represents another classical approach for quinuclidine synthesis [4]. Clemo and Metcalfe successfully prepared quinuclidin-3-one through reaction of ethyl piperidine-4-carboxylate with ethyl 2-chloroacetate, followed by Dieckmann reaction, hydrolysis, and decarboxylation [4]. This methodology provides a reliable route to the quinuclidine framework, though with moderate overall yields.

Modern Synthetic Approaches and Methodology Innovations

Contemporary synthetic methodologies have introduced significant improvements in selectivity, efficiency, and operational simplicity [5] [6].

Iridium-Catalyzed Asymmetric Synthesis

A breakthrough in quinuclidine synthesis emerged through iridium-catalyzed intramolecular allylic dearomatization reactions [5] [6]. The catalytic system, derived from bis(1,5-cyclooctadiene)diiridium(I) dichloride and the Feringa ligand, tolerates a broad range of substrates and achieves remarkable stereoselectivity. Under optimized conditions, quinuclidine derivatives are obtained in good to excellent yields (68-96%), with diastereoselectivity up to >20:1 dr and enantioselectivity reaching >99% ee [5] [6].

| Method | Catalyst System | Substrate Scope | Selectivity | Advantages |

|---|---|---|---|---|

| Iridium-Catalyzed Allylic Dearomatization | [Ir(cod)Cl]₂ + Feringa Ligand | Tetrahydro-β-carboline derivatives | >99% ee, >20:1 dr | High stereoselectivity, mild conditions |

| Electrochemical C-H Activation | Quinuclidine + HFIP | Valerophenone and analogues | Regioselective | Stoichiometric quinuclidine use |

| Palladium-Mediated Allylic Alkylation | Pd(PPh₃)₄ | Ketone enolates | Regio- and diastereoselective | First ketone-enolate example |

Electrochemical Methodologies

Electrochemical quinuclidine-mediated carbon-hydrogen activation has emerged as an innovative approach [7] [8]. The reaction mechanism involves quinuclidine oxidation at the anode, followed by hydrogen atom transfer from unactivated carbon-hydrogen bonds. In-situ cathodically generated hydrogen peroxide participates in the ketonization reaction, though competing side reactions with hexafluoroisopropanol and hydrogen peroxide lead to decreased efficiency [7].

Palladium-Mediated Transformations

Johns, Mori, and Williams reported the first ketone-enolate-stereocontrolled allylic alkylation mediated by palladium for quinuclidine construction [9]. This methodology achieves excellent regio- and diastereoselectivity through intramolecular palladium-mediated allylic alkylation, establishing multiple stereogenic centers in a single transformation.

One-pot Synthesis Strategies and Process Optimization

One-pot synthetic strategies have revolutionized quinuclidine synthesis by combining multiple transformations in a single reaction vessel, dramatically improving efficiency and reducing waste generation [10].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a paradigm shift toward rapid, efficient quinuclidine construction [11]. Safari and colleagues developed a convenient procedure for quinaldine derivatives through one-pot reaction of aniline derivatives and acetaldehyde on neutral alumina impregnated with hydrochloric acid under microwave irradiation. This solvent-free approach achieves excellent yields (85-95%) within 1-5 minutes [11].

| Strategy | Reaction Components | Conditions | Time Efficiency | Yield Range (%) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Aniline + Acetaldehyde + Alumina | MW irradiation, solvent-free | 1-5 minutes | 85-95 |

| Tandem Cyclization-Esterification | Piperidine precursor + Ester formation | One-pot, sequential addition | 4-8 hours total | 70-85 |

| Cascade Transformations | Multiple sequential reactions | Controlled sequential chemistry | 12-18 hours | 60-80 |

Cascade Transformation Strategies

Hayashi and colleagues demonstrated the power of pot economy through their streamlined synthesis of quinine, achieving an 18-step total synthesis in a five-reaction sequence [10]. This approach combines multiple steps into single reaction vessels, circumventing time-consuming purifications while allowing single reagents to catalyze multiple reaction steps.

Friedländer-type Condensations

Highly effective one-pot synthesis of quinolines from ortho-nitroarylcarbaldehydes has been achieved through Friedländer condensation [12]. Iron reduction of nitro groups followed by in-situ condensation with beta-dicarbonyl compounds provides quinoline derivatives in moderate to excellent yields (68-96%) [12].

Green Chemistry Applications in Synthetic Pathways

Green chemistry principles have been systematically integrated into quinuclidine synthesis, addressing environmental concerns while maintaining synthetic efficiency [13] [14].

Solvent-Free Methodologies

Solvent-free conditions represent a significant advancement in sustainable quinuclidine synthesis [11]. Microwave-assisted neat reactions eliminate organic solvents entirely, achieving E-factor reductions of 5-10 times compared to conventional methods. These approaches are highly scalable and suitable for industrial implementation [11].

| Green Principle | Implementation | Environmental Benefit | Efficiency Metrics | Industrial Applicability |

|---|---|---|---|---|

| Solvent-Free Conditions | Microwave-assisted neat reactions | Eliminates organic solvents | E-factor reduction: 5-10x | High (scalable) |

| Water as Solvent | Aqueous medium reactions | Reduces toxicity | Water recovery >95% | High (equipment available) |

| Recyclable Catalysts | Nanocatalysts (Fe₃O₄, ZnO) | Minimizes waste | Catalyst reuse: 5+ cycles | Medium (separation challenges) |

Nanocatalyzed Green Protocols

Nanocatalysts have emerged as powerful tools for sustainable quinoline synthesis [14] [15]. Iron oxide nanoparticles supported on cellulose enable three-component reactions in water under reflux conditions, achieving high yields (88-96%) with excellent catalyst recyclability. The catalyst can be retrieved and reused five times without activity loss [14].

Water as Reaction Medium

Aqueous synthesis protocols have gained prominence due to their environmental compatibility [13]. Various green catalysts, including para-toluenesulfonic acid, cerium nitrate, and ammonium acetate, have proven effective in water-based quinoline synthesis. These methods achieve high atom economy while minimizing waste generation [13].

Scale-up Considerations for Industrial-Scale Research

The transition from laboratory synthesis to industrial production requires careful consideration of multiple factors including heat and mass transfer, process safety, and economic viability [16] [17].

Critical Scale-up Parameters

Heat and mass transfer limitations become increasingly significant as reaction scales increase [16]. Advanced heat exchanger designs and process intensification strategies are essential for maintaining temperature control and reaction selectivity. Process analytical technology implementation enables real-time monitoring and control of critical parameters [17].

| Scale Factor | Critical Parameters | Challenges | Solutions | Investment Level |

|---|---|---|---|---|

| Laboratory (mg-g) | Reaction optimization | Reproducibility | Statistical design | Low ($10-50K) |

| Pilot (10-100 g) | Heat/mass transfer | Temperature control | Advanced heat exchangers | Medium ($100-500K) |

| Semi-commercial (kg) | Process safety assessment | Impurity profiles | PAT implementation | High ($1-10M) |

| Industrial (ton) | Equipment design | Economic viability | Cost optimization | Very High (>$50M) |

Continuous Flow Processing

Continuous flow methodologies offer significant advantages for large-scale quinuclidine production [18]. Modular designs enable process intensification while maintaining product quality and reducing capital investment requirements. Residence time control becomes critical for achieving consistent product specifications [18].

The optimization of manufacturing processes requires balancing multiple objectives including yield maximization, cost minimization, and environmental impact reduction. Statistical design approaches enable systematic optimization of reaction parameters while minimizing experimental requirements [16].